molecular formula C11H17N3O B1476923 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol CAS No. 2098096-55-8

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B1476923
CAS No.: 2098096-55-8
M. Wt: 207.27 g/mol
InChI Key: MOHUZLXXDOQARH-UHFFFAOYSA-N
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Description

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol is a heterocyclic compound featuring a pyrrolidine ring fused with a 5-aminopyridine moiety and an ethanol substituent. The pyrrolidine ring (a five-membered saturated nitrogen heterocycle) is substituted at the 1-position by a 5-aminopyridin-2-yl group, which introduces aromaticity and hydrogen-bonding capabilities. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the aminopyridine moiety could engage in specific interactions .

Properties

IUPAC Name

1-[1-(5-aminopyridin-2-yl)pyrrolidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(15)10-3-2-6-14(10)11-5-4-9(12)7-13-11/h4-5,7-8,10,15H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHUZLXXDOQARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C2=NC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

A relevant and recent synthetic route applicable to pyrrolidine derivatives involves the use of donor–acceptor cyclopropanes as key intermediates. This method, developed and reported in 2022, provides a straightforward approach to 1,5-substituted pyrrolidin-2-ones, which are structurally related to the pyrrolidine core of the target compound.

  • Key Steps:

    • Lewis acid-catalyzed ring-opening of donor–acceptor cyclopropanes with primary amines, including heteroaromatic amines such as substituted pyridines.
    • In situ lactamization to form the pyrrolidinone ring.
    • Subsequent dealkoxycarbonylation to remove ester groups and yield the desired pyrrolidine structure.
  • Advantages:

    • Broad applicability to various substituted amines and donor–acceptor cyclopropanes.
    • One-pot operation combining ring-opening, cyclization, and deprotection steps.
    • Mild reaction conditions with good yields.
  • Research Findings:

    • The reaction proceeds efficiently with anilines, benzylamines, and potentially with aminopyridines.
    • Cyclization can be promoted by refluxing in toluene with acetic acid.
    • Dealkoxycarbonylation can be achieved by alkaline saponification followed by thermolysis.

Summary Table of Preparation Methods

Preparation Step Description Conditions Notes
Donor–Acceptor Cyclopropane Ring-Opening Reaction of DA cyclopropane with 5-aminopyridine or primary amine Lewis acid catalysis, reflux in toluene with acetic acid One-pot process; forms pyrrolidin-2-one intermediate
Lactamization and Dealkoxycarbonylation Cyclization and removal of ester groups Alkaline saponification followed by thermolysis Yields substituted pyrrolidine core
Stock Solution Preparation Dissolution in solvents for assays Stepwise solvent addition with vortex/ultrasound Ensures solubility and clarity for biological use

Research Findings and Practical Considerations

  • The donor–acceptor cyclopropane method is versatile and can be adapted for aminopyridine-containing pyrrolidines.
  • The one-pot approach reduces purification steps and improves overall yield.
  • Solubility and formulation data are critical for downstream biological testing and in vivo studies.
  • The use of co-solvents and careful solvent addition order is essential to maintain compound stability and clarity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminopyridine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives, and various substituted compounds depending on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol has been investigated for its potential role in drug development. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system.

Neuropharmacology

Research indicates that compounds with similar structures exhibit activity at neurotransmitter receptors. For example, derivatives of aminopyridines have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .

Anticancer Research

The compound's potential as an anticancer agent is another area of interest. Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The specific mechanism of action for this compound is still under investigation, but preliminary data suggest it may induce apoptosis in cancer cells.

Material Science

In addition to its biological applications, this compound may be useful in material science. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific functional properties, such as enhanced thermal stability or chemical resistance .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of similar pyridine compounds on anxiety-like behavior in rodent models. The results indicated that these compounds could reduce anxiety symptoms significantly compared to controls, suggesting a possible pathway for therapeutic development .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest. This finding prompted further exploration into the structural modifications needed to enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(Pyrrolidin-2-yl)ethan-1-ol

  • Structure: Lacks the 5-aminopyridine substituent, consisting of a pyrrolidine ring with an ethanol group.
  • Synthesis : Prepared via hydrogenation of 2-acetylpyrrole using Rh/Al₂O₃ under H₂, yielding high purity without chromatography .
  • Properties : Simpler structure reduces steric hindrance and increases hydrophobicity compared to the target compound. Used as a precursor for aroma compounds like 2-acetyl-1-pyrroline .
  • Key Difference: Absence of the 5-aminopyridine group limits its utility in applications requiring aromatic π-stacking or directed hydrogen bonding.

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol

  • Structure: Replaces the pyridine-pyrrolidine system with a benzoimidazole ring and ethanol.
  • Synthesis : Derived from benzoimidazole precursors via established protocols .
  • Key Difference : Benzoimidazole’s fused benzene ring increases molecular rigidity and may enhance binding to flat hydrophobic pockets in biological targets.

1-Phenylethan-1-ol Derivatives

  • Structure: Feature aryl groups (e.g., phenyl, chlorophenyl) instead of the aminopyridine-pyrrolidine system .
  • Synthesis : Typically synthesized via Grignard reactions or catalytic hydrogenation of ketones.
  • Properties: Simpler aromatic substituents reduce molecular weight and complexity but may decrease target specificity. For example, 1-(4-methoxyphenyl)ethan-1-ol has higher lipophilicity (predicted logP ~1.5) compared to the target compound (estimated logP ~0.8 due to polar aminopyridine).
  • Key Difference : Lack of nitrogen-rich heterocycles limits interactions with polar biological targets.

(1R)-1-[(2S)-Pyrrolidin-2-yl]ethan-1-ol Hydrochloride

  • Structure: Stereochemically defined pyrrolidine-ethanol with a hydrochloride salt .
  • Properties : Chirality influences biological activity; the (R,S) configuration may enhance binding to chiral receptors. Salt formation improves aqueous solubility.
  • Key Difference : Stereochemistry and salt form differentiate pharmacokinetics from the target compound, which lacks described stereochemical data.

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol

  • Structure: Piperidine (six-membered ring) replaces pyrrolidine, with an additional aminomethyl group on the pyridine .
  • Properties: Larger ring size increases conformational flexibility. The aminomethyl group adds a secondary amine, enhancing basicity (predicted pKa ~9.5 vs. ~8.5 for the target compound).
  • Key Difference : Piperidine’s expanded ring may alter binding kinetics in enzyme active sites compared to pyrrolidine’s constrained geometry.

Research Implications and Gaps

  • Data Needs : Experimental studies on solubility, stability, and receptor binding are critical to validate hypotheses derived from structural comparisons.

Biological Activity

1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, also known by its CAS number 2098096-55-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₃O, with a molecular weight of 205.27 g/mol. The compound features a pyrrolidine ring substituted with a 5-aminopyridine moiety, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological activity of various derivatives of pyrrolidine compounds, including those similar to this compound. The primary areas of investigation include:

Anticancer Activity

Research has demonstrated that certain pyrrolidine derivatives exhibit promising anticancer properties. In one study, compounds structurally related to this compound were evaluated for their ability to inhibit the growth of A549 lung adenocarcinoma cells.

CompoundIC50 (µM)Cell Line
115A549
220A549
325HSAEC1-KT

The results indicated that modifications in the chemical structure significantly influenced anticancer activity. For instance, the presence of an amino group was correlated with enhanced efficacy against cancer cells while maintaining lower toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has also been explored. In vitro studies have shown activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound has potential as a lead for developing new antimicrobial agents targeting resistant bacterial strains .

Case Study: Anticancer Evaluation

In a controlled study, researchers synthesized several derivatives of pyrrolidine incorporating the aminopyridine moiety and evaluated their cytotoxic effects on A549 cells using an MTT assay. The study indicated that specific structural modifications could enhance anticancer efficacy while minimizing adverse effects on normal cell lines .

Case Study: Antimicrobial Screening

Another significant study involved screening various derivatives for antimicrobial activity against clinical isolates of resistant pathogens. The results showed that certain compounds exhibited significant inhibition against resistant strains, suggesting a viable pathway for drug development in combating antibiotic resistance .

Q & A

Q. What synthetic methodologies are recommended for the multi-step preparation of 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis of this compound involves sequential reactions such as:

  • Pyrrolidine functionalization : Introduction of the 5-aminopyridin-2-yl group via nucleophilic substitution or coupling reactions.
  • Ethanolamine derivatization : Protection/deprotection of the hydroxyl group to avoid side reactions during subsequent steps.
  • Catalytic optimization : Use of palladium catalysts for cross-coupling steps and acid/base conditions for ring closure. Reaction solvents (e.g., DMF, ethanol) and temperatures (reflux vs. room temperature) significantly impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can resolve the pyrrolidine ring conformation and verify the hydroxyl group’s presence.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine bond angles, stereochemistry, and hydrogen bonding patterns .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can conformational dynamics of the pyrrolidine ring in this compound be analyzed, and what computational tools are recommended?

  • Ring puckering analysis : Use Cremer-Pople coordinates to quantify non-planar distortions in the pyrrolidine ring. Software like Gaussian or ORCA can model puckering amplitudes and pseudorotation pathways .
  • Molecular dynamics (MD) simulations : Assess flexibility under physiological conditions (e.g., solvation models) to predict bioactive conformations.

Q. How should researchers resolve contradictions in crystallographic data when the hydroxyl group’s hydrogen-bonding network is ambiguous?

  • Multi-model refinement : Test alternative hydrogen-bonding configurations in SHELXL and compare R-factors.
  • Electron density maps : Analyze residual density peaks to identify missing or disordered atoms.
  • Complementary techniques : Pair X-ray data with FT-IR spectroscopy to confirm hydroxyl stretching frequencies (3200–3600 cm1^{-1}) .

Q. What strategies are effective for chiral resolution of enantiomers in this compound, given its stereogenic centers?

  • Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
  • Enzymatic resolution : Lipases or esterases can selectively modify one enantiomer .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 5-aminopyridine moiety?

  • Analog synthesis : Replace the 5-aminopyridine group with other heterocycles (e.g., pyrazine, thiophene) and compare bioactivity.
  • Receptor docking : Use AutoDock or Schrödinger to model interactions with targets like kinases or GPCRs. Validate with SPR or ITC binding assays .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Byproduct formation : Monitor for N-alkylation side products via LC-MS; optimize protecting groups.
  • Chromatography bottlenecks : Switch from flash chromatography to centrifugal partition chromatography (CPC) for polar intermediates.
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit .

Q. How do computational predictions of logP and pKa for this compound align with experimental measurements?

  • Software tools : ACD/Labs or MarvinSuite predict logP (~1.5) and pKa (hydroxyl: ~15; amine: ~8.5).
  • Experimental validation : Use shake-flask HPLC for logP and potentiometric titration for pKa. Discrepancies >0.5 units warrant re-evaluation of protonation states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol

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